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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonitrile

Cat. No.: B1320823

A deep dive into the bond lengths and angles of the isoxazole ring system reveals subtle yet
significant alterations upon substitution. This guide provides a comparative analysis of the
molecular geometry of parent isoxazole against its derivatives, supported by experimental data
from X-ray crystallography and microwave spectroscopy.

For researchers and professionals in drug development, a precise understanding of a
molecule's three-dimensional structure is fundamental to elucidating structure-activity
relationships (SAR) and driving rational drug design. Isoxazole, a key heterocyclic scaffold in
medicinal chemistry, and its derivatives are no exception.[1][2][3][4][5][6] This guide presents a
guantitative comparison of bond lengths and angles, offering insights into the electronic and
steric effects of substituents on the isoxazole core.

Geometric Parameters: A Tabulated Comparison

The structural parameters of the parent isoxazole, determined through microwave
spectroscopy, provide a baseline for comparison with substituted derivatives, whose structures
are typically elucidated using single-crystal X-ray diffraction. The following table summarizes
key bond lengths and angles for isoxazole and a representative derivative, 3-(3-methyl-5-
isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole.
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Parent Isoxazole (A or °)[7] 3,5-Disubstituted Isoxazole
Bond/Angle

[8] Derivative (A or °)
Bond Lengths
01-N2 1.399 1.422 (mean)
N2-C3 1.309 1.308 (mean)
C3-C4 1.425
C4-C5 1.356
C5-01 1.344
Bond Angles
C5-01-N2 108.8
0O1-N2-C3 105.3
N2-C3-C4 112.3
C3-C4-C5 103.0
C4-C5-01 110.6

Note: Data for the substituted derivative is presented as the mean value for the corresponding
bonds within the trisisoxazole structure. A direct comparison of all bond lengths and angles was
not available in the cited literature.

The data reveals a slight elongation of the N-O bond in the substituted derivative compared to
the parent isoxazole. This can be attributed to the electronic effects of the substituents. The C-
N bond length, however, remains remarkably consistent, suggesting a degree of conjugation
that is not significantly perturbed by the attached groups.

Experimental Protocols: The Foundation of
Structural Determination

The precise measurement of bond lengths and angles is made possible through sophisticated
experimental techniques. The two primary methods referenced in the data are microwave
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spectroscopy and X-ray crystallography.

Microwave (Rotational) Spectroscopy: This high-resolution technique is particularly well-suited
for determining the geometry of small, polar molecules in the gas phase.[9][10][11] The process
involves:

o Sample Introduction: The sample is introduced into the spectrometer in the gas phase at low
pressure.

e Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

o Absorption Detection: Molecules absorb microwave radiation at specific frequencies
corresponding to transitions between rotational energy levels.

o Spectral Analysis: The resulting absorption spectrum, consisting of a series of lines, is
analyzed. The spacing between these lines is related to the molecule's moments of inertia.

o Structural Determination: From the moments of inertia of different isotopically substituted
versions of the molecule, a complete and highly accurate molecular structure, including bond
lengths and angles, can be determined.[8]

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional
structure of crystalline compounds.[1][2][12] The workflow is as follows:

» Crystallization: A high-quality single crystal of the compound is grown. This is often the most
challenging step.

» Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a
monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a
detector.

» Structure Solution: The intensities and positions of the diffracted X-rays are used to calculate
an electron density map of the crystal.

o Structure Refinement: An atomic model is fitted to the electron density map and refined to
obtain the final structure, including precise atomic coordinates, from which bond lengths and
angles are calculated.
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Logical Relationship: Comparing Parent and
Derivative Structures

The following diagram illustrates the logical workflow for comparing the structural parameters of

a parent molecule with its derivatives.

Parent Molecule Derivative Molecule
(e.g., Isoxazole) (e.g., Substituted Isoxazole)
Experimental Experimental
Determination Determination
(e.g., Microwave Spectroscopy) (e.g., X-ray Crystallography)

Structural Data Structural Data
(Bond Lengths, Angles) (Bond Lengths, Angles)

Comparative Analysis

Structure-Activity
Relationship (SAR) Insights

Click to download full resolution via product page

Caption: Workflow for comparing molecular geometries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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